

# DBPR112: A Potent Inhibitor of EGFR Activating and Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | DBPR112 |           |
| Cat. No.:            | B606981 | Get Quote |

An In-Depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations remains a significant clinical challenge. **DBPR112**, also known as Gozanertinib, is a novel, orally active, furanopyrimidine-based irreversible EGFR inhibitor that has demonstrated potent activity against both wild-type (WT) EGFR and a range of clinically relevant activating and resistance mutations.[2][3] This technical guide provides a comprehensive overview of the preclinical data on **DBPR112**'s activity against EGFR mutations, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

# **Core Concepts and Mechanism of Action**

**DBPR112** functions as an irreversible inhibitor by covalently binding to the ATP-binding site within the kinase domain of EGFR.[2] This covalent modification blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[2][4] A key feature of **DBPR112** is its potent inhibitory activity against the L858R/T790M double mutation, which confers resistance to first and second-generation EGFR TKIs.[3] Furthermore, it has shown



significant efficacy against EGFR and HER2 exon 20 insertion mutations, a group of mutations for which therapeutic options are limited.[3][5]

# **Quantitative Data**

The following tables summarize the in vitro enzymatic and cellular activities of **DBPR112** against various EGFR mutations and in different cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of DBPR112 Against EGFR Kinases

| Target Enzyme    | IC50 (nM) |
|------------------|-----------|
| EGFR WT          | 15[6]     |
| EGFR L858R/T790M | 48[6]     |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of **DBPR112** required to inhibit the enzymatic activity of the purified kinase by 50%.

Table 2: In Vitro Cellular Antiproliferative Activity of DBPR112

| Cell Line | Relevant EGFR Mutation(s)          | CC50 (nM) |
|-----------|------------------------------------|-----------|
| HCC827    | delE746-A750 (Exon 19<br>deletion) | 25[6]     |
| H1975     | L858R / T790M                      | 620[6]    |
| A431      | Wild-Type (overexpressed)          | 1020[6]   |

CC50 (Half-maximal cytotoxic concentration) values represent the concentration of **DBPR112** required to inhibit the proliferation of the cancer cell lines by 50%.

Table 3: In Vivo Antitumor Efficacy of **DBPR112** in Xenograft Models



| Xenograft Model | Dosing Regimen                                | Tumor Growth Inhibition (%)           |
|-----------------|-----------------------------------------------|---------------------------------------|
| HCC827          | 20-50 mg/kg, p.o., 5<br>days/week for 2 weeks | Significant tumor growth reduction[6] |
| H1975           | 50 mg/kg, p.o., once daily for 15 days        | 34[6]                                 |

p.o. = per os (by mouth)

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the preclinical evaluation of **DBPR112** are provided below.

## **EGFR Kinase Inhibition Assay (Luminescent)**

This assay determines the in vitro inhibitory activity of a compound against purified EGFR kinase by measuring the amount of ADP produced in the kinase reaction.

- Materials:
  - Purified recombinant EGFR enzyme (WT and mutants)
  - Poly(Glu,Tyr) 4:1 peptide substrate
  - Adenosine triphosphate (ATP)
  - Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
  - DBPR112 (test inhibitor)
  - Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
- Procedure:
  - Prepare a serial dilution of DBPR112 in the kinase assay buffer.



- In a 96-well plate, add the diluted **DBPR112** or control (DMSO for 100% activity, no enzyme for background).
- Add the kinase reaction master mix containing the peptide substrate and ATP to each well.
- Initiate the reaction by adding the diluted EGFR enzyme to each well.
- Incubate the plate at 30°C for 60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding the appropriate reagent from the assay kit.
- Incubate at room temperature for 40 minutes.
- Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition for each **DBPR112** concentration and determine the IC50 value by fitting the data to a dose-response curve.

## **Cell Proliferation Assay (MTS-based)**

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

- Materials:
  - Cancer cell lines (e.g., HCC827, H1975, A431)
  - Complete cell culture medium
  - DBPR112
  - MTS reagent
  - 96-well cell culture plates



#### Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **DBPR112** and incubate for a specified period (e.g., 72 hours).
- Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
- Measure the absorbance of the formazan product at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

## **Western Blot Analysis**

This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated EGFR, in cell lysates.

- Materials:
  - Cancer cell lines
  - **DBPR112**
  - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
  - Protein assay kit (e.g., BCA assay)
  - SDS-PAGE gels
  - PVDF membranes
  - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  - Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-β-actin)



- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Procedure:
  - Culture the cells and treat them with various concentrations of **DBPR112** for a specified time.
  - Lyse the cells and determine the protein concentration of the lysates.
  - Separate the proteins by size using SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with the primary antibody overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  - Detect the protein bands using a chemiluminescent substrate and an imaging system.

## **Xenograft Tumor Model**

This in vivo model is used to evaluate the antitumor efficacy of a compound in a living organism.

- Materials:
  - Immunocompromised mice (e.g., nude or SCID mice)
  - Cancer cell lines
  - Matrigel (optional)
  - DBPR112 formulation for oral administration
  - Calipers for tumor measurement



#### • Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g., HCC827 or H1975) into the flank of the mice.
- Allow the tumors to grow to a palpable size.
- Randomize the mice into treatment and control groups.
- Administer DBPR112 or vehicle control orally according to the specified dosing regimen.
- Measure the tumor volume and body weight of the mice regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Calculate the tumor growth inhibition for the treated groups compared to the control group.

## **Visualizations**

The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of **DBPR112**, and a typical experimental workflow.





Click to download full resolution via product page

**EGFR Signaling Pathway** 





Click to download full resolution via product page

#### Mechanism of Action of **DBPR112**



Click to download full resolution via product page

### In Vitro Experimental Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Epidermal growth factor receptor Wikipedia [en.wikipedia.org]
- 5. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [DBPR112: A Potent Inhibitor of EGFR Activating and Resistance Mutations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606981#dbpr112-activity-against-egfr-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com